molecular formula C7H13NO B13170274 4-Amino-4-cyclopropylbutan-2-one

4-Amino-4-cyclopropylbutan-2-one

Cat. No.: B13170274
M. Wt: 127.18 g/mol
InChI Key: WVEPROZWWVDGGU-UHFFFAOYSA-N
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Description

4-Amino-4-cyclopropylbutan-2-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. For instance, starting from a cyclopropyl ketone, the amino group can be introduced via reductive amination using ammonia or an amine source under reducing conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclopropanation and subsequent amination steps. The reaction conditions are typically controlled to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-cyclopropylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-methylbutan-2-one: Similar structure but with a methyl group instead of a cyclopropyl group.

    4-Amino-4-ethylbutan-2-one: Contains an ethyl group in place of the cyclopropyl group.

    4-Amino-4-phenylbutan-2-one: Features a phenyl group instead of the cyclopropyl group.

Uniqueness

4-Amino-4-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-amino-4-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c1-5(9)4-7(8)6-2-3-6/h6-7H,2-4,8H2,1H3

InChI Key

WVEPROZWWVDGGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1CC1)N

Origin of Product

United States

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